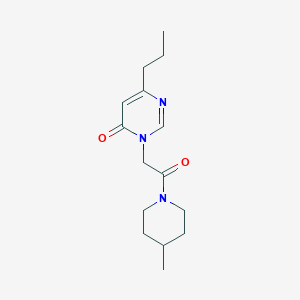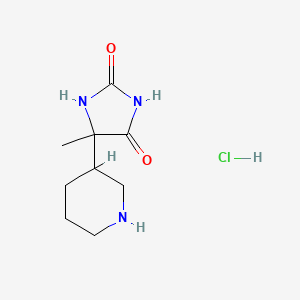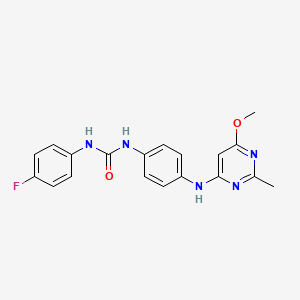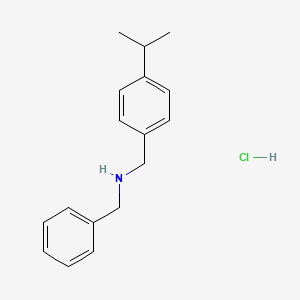
3-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)-6-propylpyrimidin-4(3H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)-6-propylpyrimidin-4(3H)-one is a chemical compound that has gained attention in the scientific community due to its potential applications in research. This compound is a pyrimidine derivative with a piperidine ring and a ketone group.
Applications De Recherche Scientifique
Antimicrobial Activity
The synthesis and evaluation of 2-((4-(2H-benzo[d][1,2,3]triazol-2-yl)piperidin-1-yl)methyl)-5-substituted phenyl-1,3,4-oxadiazoles revealed significant antibacterial and moderate antifungal activity . These compounds were screened in vitro and compared with standard antimicrobial agents. Docking studies further supported their inhibitory potencies against bacterial and fungal proteins.
Medicinal Chemistry and Drug Design
The compound’s structure, particularly the benzotriazole and piperidine moieties, makes it a promising candidate for drug development. Benzotriazoles have excellent binding affinities to various proteins, while piperidines are common building blocks in natural products and therapeutic agents . Researchers can explore modifications to enhance its pharmacological properties.
Materials Science
Benzotriazoles find applications beyond biology. They are widely used in synthetic organic chemistry and materials science . Researchers could investigate the compound’s potential as a versatile building block for novel materials or functionalized surfaces.
Other Biological Activities
The 1,3,4-oxadiazole scaffold, present in this compound, has demonstrated diverse biological activities, including bactericidal, fungicidal, insecticidal, analgesic, and anticancer effects . Researchers could explore these aspects further.
Pharmaceutical Applications
Considering the compound’s structural features, it might be worth investigating its potential as an antihypertensive, anti-inflammatory, or anti-HIV agent. Piperidine derivatives have been studied for blood pressure regulation and other therapeutic effects .
Propriétés
IUPAC Name |
3-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]-6-propylpyrimidin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O2/c1-3-4-13-9-14(19)18(11-16-13)10-15(20)17-7-5-12(2)6-8-17/h9,11-12H,3-8,10H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQSMEWQZBZDWKH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=O)N(C=N1)CC(=O)N2CCC(CC2)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.36 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)-6-propylpyrimidin-4(3H)-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-(4-chlorophenyl)-6-fluoro-4H-benzo[b][1,4]thiazine-2-carbonitrile 1,1-dioxide](/img/structure/B2400189.png)
![Methyl 4-({[(tert-butoxy)carbonyl]amino}methyl)piperidine-4-carboxylate](/img/structure/B2400191.png)
![methyl 5-(((4-isopropyl-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)methyl)furan-2-carboxylate](/img/structure/B2400193.png)
![[6-[(4-Methylpyrimidin-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 3,4-difluorobenzoate](/img/structure/B2400195.png)
![1-(4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)-N-(2-phenylpropyl)piperidine-3-carboxamide](/img/structure/B2400197.png)


![N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-2,5-dimethylfuran-3-carboxamide](/img/structure/B2400200.png)
![N-[2-[6-(2,2,2-Trifluoroethoxy)pyridin-3-yl]ethyl]prop-2-enamide](/img/structure/B2400201.png)

![N-isobutyl-5-methyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2400203.png)
